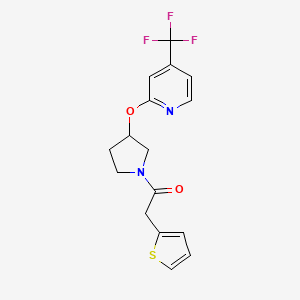

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2S/c17-16(18,19)11-3-5-20-14(8-11)23-12-4-6-21(10-12)15(22)9-13-2-1-7-24-13/h1-3,5,7-8,12H,4,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDANMCMSRXPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves the coupling of the pyridine ring with the trifluoromethyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the position ortho to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Wirkmechanismus

The mechanism of action of 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Thiophene vs.

- Pyrrolidine vs. Piperidine/Piperazine : Pyrrolidine’s 5-membered ring introduces greater conformational constraint than piperidine, possibly affecting binding pocket compatibility .

- Trifluoromethyl Positioning : The target’s 4-CF₃-pyridine differs from the 5-CF₃ isomer in ; positional changes can drastically impact steric and electronic interactions .

Research Findings and Implications

- Antibacterial Potential: Structural similarities to MK45 suggest the target compound may also inhibit bacterial growth, but its pyrrolidine core might reduce off-target effects compared to piperazine derivatives .

- Metabolic Stability : The trifluoromethyl group in all analogues likely enhances metabolic stability by resisting oxidative degradation, a critical feature for drug candidates .

- SAR Insights : Substituting thiophene with chlorophenyl () or methoxyphenyl () could help delineate structure-activity relationships (SAR) for optimizing target engagement.

Biologische Aktivität

The compound 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Research indicates that compounds with similar structural features often interact with various biological targets. The presence of the trifluoromethyl group and the thiophene ring suggests potential interactions with receptors or enzymes involved in signaling pathways.

Antitumor Activity

A study indicated that derivatives related to this compound exhibited significant antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. For instance, a structurally similar compound was shown to suppress phosphorylation of AKT at low concentrations, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 .

Antimicrobial Properties

In vitro studies have demonstrated that compounds containing thiophene and pyridine moieties exhibit antimicrobial activity against various bacterial strains. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 21 | 20 |

| Compound B | Escherichia coli | 22 | 25 |

Case Studies

- Study on Antitumor Effects : A derivative of the compound was evaluated for its efficacy against lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 0.1 µM .

- Antimicrobial Screening : Another study focused on the antimicrobial activity of related compounds against clinical isolates. The results showed promising activity against resistant strains, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.